![molecular formula C13H12ClNO B112987 3-(Benzyloxy)-4-chloroaniline CAS No. 76464-57-8](/img/structure/B112987.png)
3-(Benzyloxy)-4-chloroaniline
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Overview
Description
“3-(Benzyloxy)-4-chloroaniline” is a chemical compound that is used as a building block in the construction of potential anti-cancer, anti-diabetes, and anti-viral agents .
Synthesis Analysis
The synthesis of “3-(Benzyloxy)-4-chloroaniline” involves the reduction of 4-benzyloxy-3-chloronitrobenzene using stannous chloride (SnCl2) to afford 4-benzyloxy-3-chloroaniline in high yield, high purity, and free of tin residues . This process is suitable for kilogram-scale synthesis of the compound .
Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Physical And Chemical Properties Analysis
The physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . The chemical properties describe the ability of a substance to undergo a specific chemical change .
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura cross-coupling reaction is a widely applied method for forming carbon-carbon bonds in organic chemistry. Compounds like 3-(Benzyloxy)-4-chloroaniline can be used in this process due to their stability and functional group tolerance, which is essential for creating complex organic molecules .
Bioactive Compound Synthesis
Xanthone glucosides, which have unique structures and significant bioactivities, can be synthesized using derivatives of 3-(Benzyloxy)-4-chloroaniline . These compounds have garnered interest for their potential health benefits and therapeutic applications.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical processes, such as the suzuki–miyaura coupling reaction . This reaction can lead to the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways.
Pharmacokinetics
A related compound, 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (betp), has been studied . . This suggests that the bioavailability of such compounds can be influenced by the route of administration.
Action Environment
It’s known that the success of suzuki–miyaura coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
4-chloro-3-phenylmethoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCZZVVRBZUONT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-chloroaniline |
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